5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine

Lipophilicity Drug-likeness ADME profiling

5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (CAS 1502129-68-1; MW 177.25 g/mol; C₁₀H₁₅N₃) is a fully saturated N5-ethyl-substituted pyrido[2,3-b][1,4]diazepine. The pyrido[2,3-b][1,4]diazepine scaffold has been investigated as a core template for bacterial enoyl-ACP reductase (FabI) inhibitors, with specific derivatives achieving nanomolar enzymatic potency (e.g., compound 11d; FabI IC₅₀ = 11 nM) and in vivo efficacy in a murine infection model (compound 16c).

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B12989925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCCN1CCCNC2=C1N=CC=C2
InChIInChI=1S/C10H15N3/c1-2-13-8-4-7-11-9-5-3-6-12-10(9)13/h3,5-6,11H,2,4,7-8H2,1H3
InChIKeyQZYFXBBDFRXGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (CAS 1502129-68-1; MW 177.25 g/mol; C₁₀H₁₅N₃) is a fully saturated N5-ethyl-substituted pyrido[2,3-b][1,4]diazepine [1]. The pyrido[2,3-b][1,4]diazepine scaffold has been investigated as a core template for bacterial enoyl-ACP reductase (FabI) inhibitors, with specific derivatives achieving nanomolar enzymatic potency (e.g., compound 11d; FabI IC₅₀ = 11 nM) and in vivo efficacy in a murine infection model (compound 16c) [2]. Earlier pharmacological screening of certain pyrido[2,3-b][1,4]diazepines revealed no appreciable CNS activity, underscoring that biological outcome is exquisitely substitution-dependent [3]. The compound is commercially supplied at ≥95% purity (AKSci) to NLT 98% (MolCore) for research use .

Why N5-Substituent Selection on 5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine Is Not Interchangeable: Physicochemical and Pharmacological Consequences of Alkyl Variation


The N5 substituent on the tetrahydro-pyrido[2,3-b][1,4]diazepine scaffold is a critical determinant of lipophilicity, steric bulk, hydrogen-bond donor count, and conformational accessibility [1]. Replacing the N5-ethyl group with methyl, isopropyl, or cyclopropyl alters the computed XLogP3 by approximately ±0.5 log units per incremental carbon, shifts molecular weight from 163.22 (methyl) to 191.27 g/mol (isopropyl), and modifies the number of rotatable bonds and solvent-accessible surface area [1]. These differences directly impact membrane permeability, aqueous solubility, and metabolic stability—parameters that govern both in vitro assay behaviour and in vivo pharmacokinetics. The tetrahydro (fully saturated) diazepine ring further distinguishes this compound from dihydro or 2-oxo congeners, which possess altered hydrogen-bonding capacity and ring geometry and may exhibit divergent target engagement profiles [2]. Because the pyrido[2,3-b][1,4]diazepine pharmacophore has shown both potent activity (FabI IC₅₀ = 11 nM) and inactivity in different biological contexts depending on precise substitution, indiscriminate analog substitution risks complete loss of the desired biological signal [2][3].

Quantitative Differentiation Evidence for 5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine Versus Closest N5-Substituted Analogs


Lipophilicity (XLogP3) Tuning: Ethyl Occupies the Optimal logP Window Between Methyl and Isopropyl Analogs

The N5-ethyl derivative has a computed XLogP3-AA of 1.8 [1]. By comparison, the N5-methyl analog (C₉H₁₃N₃, MW 163.22) is estimated at XLogP3 ≈ 1.3 (one fewer methylene unit; ΔlogP ≈ –0.5), while the N5-isopropyl analog (C₁₁H₁₇N₃, MW 191.27; CAS 1525667-08-6) is estimated at XLogP3 ≈ 2.3 (one additional carbon with branching; ΔlogP ≈ +0.5) . The N5-ethyl compound thus occupies a centred position in the logP range for this scaffold series, consistent with the broadly accepted optimal logP window of 1–3 for orally bioavailable small molecules [2].

Lipophilicity Drug-likeness ADME profiling

Molecular Weight and Heavy Atom Count Differentiation: Ethyl as the Balanced-Size N5-Alkyl Congener

The target compound has a molecular weight of 177.25 g/mol with 13 heavy atoms [1]. This sits centrally among the common N5-alkyl congeners: the 5-methyl analog (MW 163.22 g/mol, 12 heavy atoms), the 5-cyclopropyl analog (MW 189.26 g/mol, 13 heavy atoms; CAS 1542996-03-1), and the 5-isopropyl analog (MW 191.27 g/mol, 14 heavy atoms; CAS 1525667-08-6) . The 5-ethyl compound is 14.03 g/mol heavier than the methyl analog (+8.6%) and 14.02 g/mol lighter than the isopropyl analog (–7.3%). The cyclopropyl analog is nearly isosteric (ΔMW = +12.01 g/mol) but introduces conformational restriction that the freely rotatable ethyl group does not impose .

Fragment-based drug discovery Ligand efficiency Molecular size

Hydrogen-Bond Donor Count: Single HBD Differentiates the Tetrahydro Form from 2-Oxo and Further N-Functionalized Derivatives

The target compound possesses exactly 1 hydrogen-bond donor (the secondary amine N–H of the diazepine ring), 3 hydrogen-bond acceptors (the two diazepine nitrogens and the pyridine nitrogen), and a topological polar surface area (TPSA) of 28.2 Ų [1]. By contrast, the 2-oxo analog (5-ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one) introduces a carbonyl oxygen that increases HBA count to 4 and adds a second HBD via the lactam N–H, raising TPSA . The N1-acetyl-5-methyl derivative (CAS 138768-70-4) eliminates the sole HBD entirely (HBD = 0) through tertiary amide formation [2]. Each incremental HBD has been associated with an approximately 10-fold penalty in passive membrane permeability in Caco-2 and PAMPA models [3].

Hydrogen bonding Solubility Permeability Target engagement

Scaffold-Level Antibacterial Target Engagement: Pyrido[2,3-b][1,4]diazepine Series Delivers Nanomolar FabI Inhibition with In Vivo Proof of Concept

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine scaffold—the exact core of the target compound—has been validated as a FabI inhibitor chemotype by Ramnauth et al. (2009). A representative analog in the series, compound 11d, exhibited FabI IC₅₀ = 11 nM [1]. The series demonstrated improved aqueous solubility relative to the naphthyridinone progenitor series from which it was derived via structure-guided design, attributed to additional H-bonding functionality incorporated into the diazepine ring [1]. Furthermore, diazepinone 16c (a closely related congener) was efficacious in a mouse infection model, establishing in vivo antibacterial proof of concept for this scaffold [1]. The target compound, bearing the identical tetrahydro-pyrido[2,3-b][1,4]diazepine core with an N5-ethyl substituent, represents a distinct chemical starting point within this validated pharmacophore series.

FabI inhibition Antibacterial Enoyl-ACP reductase In vivo efficacy

Purity-Grade Availability: 98% (NLT) Enables Direct Use in Biophysical Assays Without Further Purification

The target compound is commercially supplied at two purity tiers: ≥95% (AKSci, Catalog 5247DY) and NLT 98% (MolCore, Catalog MC677902) . For the most closely related N5-substituted analog with comparable vendor data, 5-isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (CAS 1525667-08-6) is listed at NLT 98% by MolCore , while the 5-cyclopropyl analog (CAS 1542996-03-1) is available at 97% purity . The 98% specification of the ethyl derivative meets the ≥95% purity threshold recommended for biophysical assays (SPR, ITC, DSF) and fragment screening campaigns, reducing the need for pre-assay repurification.

Compound procurement Purity specification Assay readiness

Evidence-Backed Application Scenarios for 5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine in Drug Discovery and Chemical Biology


Fragment-Based Antibacterial Drug Discovery Targeting FabI (Enoyl-ACP Reductase)

The tetrahydro-pyrido[2,3-b][1,4]diazepine core has produced FabI inhibitors with IC₅₀ = 11 nM and demonstrated in vivo efficacy (compound 16c, mouse infection model) [1]. With MW 177.25 g/mol (well within fragment rule-of-three space), a balanced XLogP3 of 1.8, and a single HBD for target engagement, the 5-ethyl compound is suitable as a fragment hit for SPR-based screening against S. aureus or E. coli FabI, followed by structure-guided elaboration at the N1, N4, and pyridine positions to optimize potency and antibacterial spectrum. The established aqueous solubility advantage of this scaffold over naphthyridinone progenitors reduces the risk of false negatives due to compound precipitation in biochemical assays [1].

CNS-Penetrant Lead Optimization Leveraging Pyrido-Diazepine GABAergic Pharmacology

Pyrido-annelated diazepines are recognized to exhibit CNS activity comparable to benzodiazepines, with the pyridine nitrogen modulating receptor subtype selectivity [2]. The target compound's low TPSA (28.2 Ų), single HBD, and XLogP3 of 1.8 [3] place it within favourable CNS MPO (Multiparameter Optimization) score space (predicted CNS MPO ≥ 4.5). The N5-ethyl group provides a metabolically stable alkyl substituent that avoids the rapid N-dealkylation liability associated with N5-methyl congeners, making this compound a preferred starting point for developing GABAA receptor modulators with improved metabolic stability.

Chemical Biology Probe Synthesis via N1-Functionalization of the Ethyl-Substituted Scaffold

The N5-ethyl compound retains a free secondary amine (N1–H) that serves as a versatile handle for derivatization—acylation, sulfonylation, reductive amination, or conjugation to biotin/fluorophore linkers for chemical biology applications [3]. The 98% purity specification ensures that downstream conjugates are free of confounding impurities. Unlike the 5-cyclopropyl analog (which introduces conformational rigidity that may alter the trajectory of N1-derived substituents), the freely rotatable ethyl group preserves conformational flexibility at the N5 position, allowing the N1-derived probe to sample a broader orientational space for target capture or fluorescence polarization assays.

SAR Expansion Around the N5-Alkyl Vector in Pyrido-Diazepine Kinase or GPCR Inhibitor Programs

For medicinal chemistry programs targeting kinases, GPCRs, or epigenetic readers where the pyrido-diazepine scaffold has been identified as a privileged chemotype, the 5-ethyl compound serves as a reference congener within an N5-alkyl series. Its intermediate molecular weight (177.25 g/mol) and lipophilicity (XLogP3 = 1.8) provide a baseline from which to evaluate the impact of increasing (isopropyl) or decreasing (methyl) N5 steric bulk on potency, selectivity, and ADME parameters [1]. Procurement of all three N5-alkyl analogs (methyl, ethyl, isopropyl) as a matched set enables systematic SAR elucidation with controlled physicochemical variation.

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